Sedanolide

Description

This compound has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.

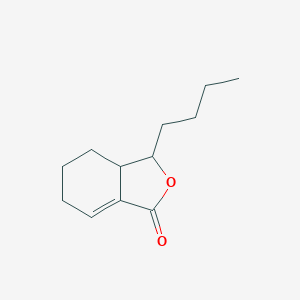

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFTVFLSIQQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CCCC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027843 | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6415-59-4, 4567-33-3 | |

| Record name | Sedanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.5 - 35 °C | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sedanolide: A Potent Activator of the KEAP1-NRF2 Antioxidant Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of chronic diseases. The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical cellular defense mechanism against oxidative damage. Activation of NRF2 leads to the transcriptional upregulation of a broad array of cytoprotective genes, including antioxidant enzymes and detoxification proteins. Sedanolide, a natural phthalide compound found in celery and other umbelliferous plants, has emerged as a significant activator of the KEAP1-NRF2 pathway. This document provides a comprehensive technical overview of the antioxidant properties of this compound, focusing on its mechanism of action via the KEAP1-NRF2 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascade and experimental workflows.

The KEAP1-NRF2 Signaling Pathway

Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation[1][2][3]. This continuous turnover keeps intracellular NRF2 levels low.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified. This conformational change disrupts the KEAP1-NRF2 interaction, inhibiting NRF2 degradation[4][5]. Stabilized NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[1][6][7]. This binding initiates the transcription of numerous cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and resistance to oxidative damage[1][8][9].

This compound as a Modulator of the KEAP1-NRF2 Pathway

Recent studies have demonstrated that this compound is a potent activator of the KEAP1-NRF2 pathway[1][6][8][10][11]. It is hypothesized that this compound, possessing an electrophilic α,β-unsaturated carbonyl moiety, may directly interact with the thiol groups of KEAP1, leading to the release and nuclear translocation of NRF2[1]. This action triggers the downstream expression of ARE-dependent genes, enhancing cellular resistance to oxidative stressors like hydrogen peroxide (H₂O₂)[1][6][10].

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on key markers of NRF2 pathway activation, primarily observed in human hepatoblastoma HepG2 cells.

Table 1: Effect of this compound on NRF2 Nuclear Translocation

| Treatment (24h) | Nuclear NRF2 Level (Fold Change vs. Control) | Cytoplasmic NRF2 Level (Fold Change vs. Control) |

|---|---|---|

| Control (DMSO) | 1.0 | 1.0 |

| This compound (25 µM) | ~1.5 | ~1.0 |

| This compound (50 µM) | ~2.0 | ~1.0 |

| This compound (100 µM) | ~2.5 | ~0.8 |

Data derived from Western blot analysis in luciferases-expressing HepG2 cells[1][8].

Table 2: this compound-Induced Upregulation of NRF2 Target Gene mRNA

| Gene Target | Fold Change in mRNA Expression (100 µM this compound, 24h) | Function |

|---|---|---|

| Glutathione System | ||

| GCLC | ~4.0 | Rate-limiting enzyme in glutathione synthesis[8] |

| GCLM | ~3.5 | Modulatory subunit of GCL |

| GPX2 | ~6.0 | Glutathione Peroxidase 2 |

| GSTA1 | ~5.0 | Glutathione S-Transferase A1 |

| GSTA2 | ~3.0 | Glutathione S-Transferase A2 |

| MGST1 | ~2.5 | Microsomal Glutathione S-Transferase 1 |

| Other Antioxidant Genes | ||

| NQO1 | Significant Upregulation | NAD(P)H Quinone Dehydrogenase 1[1] |

| HO-1 | Significant Upregulation | Heme Oxygenase 1[9] |

Data obtained via RNA sequencing analysis in HepG2 cells[8].

Table 3: Cytoprotective Effects of this compound Pretreatment against H₂O₂-Induced Stress

| Pretreatment (24h) | Subsequent H₂O₂ Exposure | Cell Viability (% of Untreated Control) | Caspase-3/7 Activity (Fold Change vs. H₂O₂ only) |

|---|---|---|---|

| None | 2 mM H₂O₂ (24h) | ~50% | 1.0 |

| This compound (50 µM) | 2 mM H₂O₂ (24h) | ~75% | ~0.6 |

| This compound (100 µM) | 2 mM H₂O₂ (24h) | ~85% | ~0.4 |

Data from WST-1 and caspase activity assays in HepG2 cells[1][8][11].

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antioxidant properties of this compound.

Cell Culture and Treatment

-

Cell Line: Human hepatoblastoma HepG2 cells are commonly used[1][6][10].

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are typically treated with varying concentrations of this compound (e.g., 10-100 µM) for 24 hours[1][8].

ARE-Luciferase Reporter Assay

This assay quantitatively measures the activation of the NRF2 pathway.

-

Principle: Cells are stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple copies of the ARE sequence[2][12]. NRF2 activation leads to luciferase expression, which is quantified by measuring luminescence. A second reporter, such as Renilla luciferase or a different color beetle luciferase driven by a constitutive promoter, is often used as an internal control for normalization[8].

-

Protocol:

-

Seed ARE-reporter HepG2 cells in a 96-well white, clear-bottom plate.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound or a positive control (e.g., tert-Butylhydroquinone, tBHQ).

-

Incubate for 24 hours.

-

Equilibrate the plate to room temperature.

-

Add a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well.

-

Measure luminescence using a plate reader[12].

-

Normalize the ARE-reporter luminescence to the internal control luminescence.

-

Western Blot for NRF2 Nuclear Translocation

This method visualizes the movement of NRF2 from the cytoplasm to the nucleus.

-

Protocol:

-

Cell Lysis and Fractionation: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial subcellular fractionation kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each fraction onto a 10% SDS-polyacrylamide gel and perform electrophoresis[13].

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against NRF2 (e.g., 1:1,000 dilution)[13]. Use antibodies against α-tubulin (cytoplasmic marker) and Histone H3 (nuclear marker) as loading and fractionation controls.

-

Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of NRF2 target genes.

-

Protocol:

-

RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific forward and reverse primers[14].

-

Primer Sequences:

-

Human NQO1: Forward and reverse primers can be sourced from literature or commercial suppliers[15].

-

Human GCLC: Forward: 5'-GTGGACACCCGATGCAGTAT-3'; Reverse: 5'-TCATCCACCTGGCAACAGTC-3'[14].

-

Human NRF2 (NFE2L2): Commercially available, verified primer pairs are recommended[15][16].

-

Housekeeping Gene (e.g., GAPDH, β-actin): Use as an internal control for normalization.

-

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on the KEAP1-NRF2 pathway.

Conclusion

This compound demonstrates robust antioxidant properties primarily through the potent activation of the KEAP1-NRF2 signaling pathway. Quantitative data confirms its ability to promote NRF2 nuclear translocation and significantly upregulate a suite of critical antioxidant and detoxification genes. This mechanistic action translates into tangible cytoprotective effects, mitigating oxidative stress-induced cell death and apoptosis. The detailed protocols and workflows provided herein offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for oxidative stress-related diseases.

References

- 1. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death [mdpi.com]

- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 14. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. sinobiological.com [sinobiological.com]

The Neuroprotective Potential of Sedanolide: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery and other plants of the Apiaceae family, is emerging as a compound of interest for its neuroprotective properties. Preclinical evidence, primarily from in vitro studies, suggests that this compound's therapeutic potential is rooted in its potent antioxidant and anti-inflammatory activities. A key mechanism of action involves the activation of the Kelch-like ECH-associated protein 1 (KEAP1)–nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the current preclinical data on this compound, detailing experimental methodologies and summarizing quantitative findings to support further investigation into its role in mitigating neurodegenerative processes.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological thread among these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to damage of vital cellular components.[1] Concurrently, sustained activation of microglia, the resident immune cells of the central nervous system, can lead to the release of pro-inflammatory cytokines and neurotoxic mediators, exacerbating neuronal injury.[2][3]

Natural compounds that can modulate these pathological processes are of great interest for the development of novel neuroprotective therapies.[4] this compound has demonstrated various biological activities, including anti-inflammatory and antioxidant effects, making it a promising candidate for neuroprotection.[4] This guide synthesizes the available preclinical evidence for this compound's neuroprotective potential, with a focus on its mechanism of action and the experimental models used to evaluate its efficacy.

Mechanism of Action: Activation of the NRF2 Pathway

A pivotal study has elucidated that this compound exerts its cytoprotective effects through the activation of the KEAP1-NRF2 pathway.[4] Under normal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]

Signaling Pathway Diagram

In Vitro Preclinical Evidence

The primary evidence for this compound's neuroprotective potential comes from an in vitro study utilizing a hydrogen peroxide (H₂O₂)-induced oxidative stress model in the human hepatoblastoma cell line, HepG2. While not a neuronal cell line, this study provides crucial mechanistic insights and quantitative data on this compound's cytoprotective effects.

Quantitative Data Summary

| Experimental Model | Cell Line | Treatment | Outcome Measure | Result |

| Oxidative Stress | HepG2 | This compound (25-100 µM) + H₂O₂ | Cell Viability (WST-1 assay) | Dose-dependent increase in cell viability |

| HepG2 | This compound (100 µM) + H₂O₂ | Cytotoxicity (LDH release) | Significant decrease in LDH release | |

| HepG2 | This compound (100 µM) + H₂O₂ | Cytosolic ROS (DCFDA assay) | Significant attenuation of ROS generation | |

| HepG2 | This compound (100 µM) + H₂O₂ | Mitochondrial ROS (MitoSOX Red) | Significant attenuation of ROS generation | |

| HepG2 | This compound (100 µM) + H₂O₂ | Apoptosis (Caspase-3/7 activity) | Significant reduction in caspase-3/7 activity | |

| NRF2 Activation | HepG2 | This compound (25-100 µM) | ARE-Luciferase Reporter Activity | Dose-dependent increase in luciferase activity |

Detailed Experimental Protocols

-

Cell Line: Human hepatoblastoma HepG2 cells.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

This compound Preparation: this compound dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Final DMSO concentration in the culture medium should be kept below 0.1%.

-

Treatment Protocol: Cells were pre-treated with varying concentrations of this compound (25, 50, and 100 µM) for 24 hours prior to exposure to hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

WST-1 Assay for Cell Viability:

-

Seed HepG2 cells in a 96-well plate.

-

Pre-treat with this compound for 24 hours.

-

Induce oxidative stress with H₂O₂ for a specified duration.

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

-

Follow the same cell seeding and treatment protocol as the WST-1 assay.

-

Collect the cell culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

-

DCFDA Assay for Cytosolic ROS:

-

After treatment with this compound and H₂O₂, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in the dark.

-

Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.

-

-

MitoSOX Red for Mitochondrial ROS:

-

Follow a similar protocol to the DCFDA assay but incubate with MitoSOX Red reagent.

-

Measure the fluorescence intensity (excitation/emission ~510/580 nm).

-

-

Caspase-3/7 Activity Assay:

-

After treatment, lyse the cells.

-

Add a luminogenic caspase-3/7 substrate.

-

Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

-

-

ARE-Luciferase Reporter Assay:

-

Transfect HepG2 cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

-

Treat the transfected cells with various concentrations of this compound.

-

Measure luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of the NRF2 pathway.

-

Preclinical Models of Neurodegenerative Diseases: A Framework for Future this compound Research

While direct evidence of this compound's efficacy in preclinical models of specific neurodegenerative diseases is currently limited, the established mechanism of NRF2 activation provides a strong rationale for its investigation in such models. The following sections outline standard preclinical models where the neuroprotective potential of this compound could be evaluated.

Alzheimer's Disease Models

-

In Vitro:

-

Aβ-induced Toxicity in SH-SY5Y or Primary Neuronal Cultures: Human neuroblastoma SH-SY5Y cells or primary cortical neurons can be treated with amyloid-beta (Aβ) oligomers to induce cytotoxicity, oxidative stress, and apoptosis.[5][6] The protective effects of this compound on cell viability, ROS levels, and synaptic protein expression could be quantified.

-

-

In Vivo:

-

APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent Aβ plaque deposition and cognitive deficits.[1][7][8][9] this compound could be administered chronically, and its effects on cognitive performance (e.g., Morris water maze, Y-maze), Aβ plaque load, neuroinflammation (microglial and astrocyte activation), and synaptic integrity could be assessed.[7][10]

-

Parkinson's Disease Models

-

In Vitro:

-

MPP+ or 6-OHDA-induced Toxicity in SH-SY5Y Cells: The neurotoxins 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) are used to induce dopaminergic neuron-like cell death in SH-SY5Y cells, mimicking aspects of Parkinson's disease pathology.[11][12][13][14][15] this compound's ability to protect against neurotoxin-induced cell death, mitochondrial dysfunction, and oxidative stress can be evaluated.

-

-

In Vivo:

-

MPTP Mouse Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to the selective degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[4][16][17] The neuroprotective effects of this compound could be determined by assessing motor function (e.g., rotarod, pole test), quantifying dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry), and measuring dopamine levels in the striatum.[18]

-

6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats causes a progressive loss of dopaminergic neurons on one side of the brain, leading to characteristic rotational behavior.[5][6][19] This model is well-suited to evaluate the therapeutic effects of this compound on motor asymmetry and neuronal survival.

-

Ischemic Stroke Models

-

In Vivo:

-

Middle Cerebral Artery Occlusion (MCAO) Model: This is the most common model of focal cerebral ischemia in rodents.[20][21][22][23][24][25][26] A filament is used to occlude the middle cerebral artery, leading to an infarct in the brain region it supplies. The occlusion can be transient (followed by reperfusion) or permanent. This compound could be administered before, during, or after the ischemic insult. Key outcome measures include infarct volume (measured by TTC staining), neurological deficit scores, and markers of inflammation and oxidative stress in the ischemic penumbra.[27][28][29]

-

Future Directions and Conclusion

The existing preclinical data strongly suggest that this compound possesses neuroprotective properties, primarily through the activation of the NRF2 antioxidant pathway. However, to advance this compound as a potential therapeutic agent for neurodegenerative diseases, further research is imperative. Future studies should focus on:

-

Validating the neuroprotective effects of this compound in neuronal cell lines and primary neuronal cultures using disease-specific toxins (e.g., Aβ, MPP+, 6-OHDA).

-

Conducting in vivo studies using established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke to assess the efficacy of this compound on behavioral, pathological, and biochemical endpoints.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its bioavailability in the central nervous system and to establish optimal dosing regimens.

-

Exploring other potential mechanisms of action , such as its anti-inflammatory effects on microglia.

Experimental Workflow and Relationship Diagrams

In Vitro Neuroprotection Assay Workflow

In Vivo Preclinical Model Relationship Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Parthenolide alleviates microglia-mediated neuroinflammation via MAPK/TRIM31/NLRP3 signaling to ameliorate cognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-dose diazepam improves cognitive function in APP/PS1 mouse models: Involvement of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semaglutide improves cognitive function and neuroinflammation in APP/PS1 transgenic mice by activating AMPK and inhibiting TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligustilide Ameliorates Memory Deficiency in APP/PS1 Transgenic Mice via Restoring Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corilagin improves cognitive impairment in APP/PS1 mice by reducing Aβ generation and enhancing synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of mixed lineage kinase 3 attenuates MPP+-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agmatine Protects Against 6-OHDA-Induced Apoptosis, and ERK and Akt/GSK Disruption in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parkin-mediated protection of dopaminergic neurons in a chronic MPTP-minipump mouse model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scientists create new MCAO-induced stroke model in rats | BioWorld [bioworld.com]

- 22. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Treatment of acute cerebral ischemia using animal models: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. animal.research.wvu.edu [animal.research.wvu.edu]

- 26. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Polydatin Attenuates Neuronal Loss via Reducing Neuroinflammation and Oxidative Stress in Rat MCAO Models [frontiersin.org]

The Pharmacokinetics and Metabolism of Sedanolide in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery seed oil, has garnered significant interest for its diverse pharmacological activities.[1] Understanding its pharmacokinetic (PK) and metabolic profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound in rodent models. Due to a lack of publicly available, specific data on this compound, this document focuses on established experimental protocols and theoretical metabolic pathways based on its chemical structure.

Introduction to Pharmacokinetic and Metabolism Studies in Rodents

Pharmacokinetic studies are essential in drug discovery and development to understand how a substance is processed by a living organism.[2] Rodent models, primarily mice and rats, are widely used for these initial in vivo assessments due to their physiological similarities to humans, cost-effectiveness, and established experimental protocols.[2][3] These studies provide critical data on a drug's bioavailability, clearance, volume of distribution, and half-life, which are vital for dose selection and prediction of human pharmacokinetics.[4][5]

Metabolism studies identify the biotransformation pathways of a drug, detailing the enzymatic modifications it undergoes.[6] These investigations are crucial for identifying active or potentially toxic metabolites and understanding the mechanisms of drug clearance.[7]

Experimental Protocols for Rodent Pharmacokinetic Studies

While specific data for this compound is unavailable, a typical pharmacokinetic study in rodents would follow the general protocols outlined below.

Animal Models

Commonly used rodent strains for pharmacokinetic studies include:

The choice of species and strain can be critical as there can be significant inter-species and inter-strain differences in drug metabolism and pharmacokinetics.[8]

Administration and Dosing

This compound would typically be administered via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.

-

Intravenous (IV) Administration: A single bolus injection into the tail vein is a common method.[8] This route provides a direct measure of the drug's distribution and elimination without the influence of absorption.

-

Oral (PO) Administration: Oral gavage is used to deliver a precise dose directly into the stomach.[4] This route is essential for evaluating oral absorption and bioavailability.

The formulation of the administered compound is critical for its solubility and absorption.[9]

Sample Collection

Blood samples are collected at multiple time points to characterize the plasma concentration-time profile of the drug.[3] Common time points for IV administration are 5, 15, 30, 60, 120, and 240 minutes, while for PO administration, they might include 15, 30, 60, 120, 240, and 360 minutes.[3] Blood can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture.[4] For a complete ADME profile, urine and feces are also collected over a defined period using metabolic cages.[8]

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[3] A validated bioanalytical method is crucial for accurate pharmacokinetic analysis.

Quantitative Pharmacokinetic Data

As of the latest literature review, there is no publicly available quantitative pharmacokinetic data for this compound in any rodent species. The following tables are presented as templates for how such data would be structured and reported.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | Data Not Available |

| Tmax (h) | - | Data Not Available |

| AUC₀-t (ng·h/mL) | Data Not Available | Data Not Available |

| AUC₀-inf (ng·h/mL) | Data Not Available | Data Not Available |

| t₁/₂ (h) | Data Not Available | Data Not Available |

| CL (L/h/kg) | Data Not Available | - |

| Vd (L/kg) | Data Not Available | - |

| F (%) | - | Data Not Available |

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single Dose)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | Data Not Available |

| Tmax (h) | - | Data Not Available |

| AUC₀-t (ng·h/mL) | Data Not Available | Data Not Available |

| AUC₀-inf (ng·h/mL) | Data Not Available | Data Not Available |

| t₁/₂ (h) | Data Not Available | Data Not Available |

| CL (L/h/kg) | Data Not Available | - |

| Vd (L/kg) | Data Not Available | - |

| F (%) | - | Data Not Available |

Metabolism of this compound in Rodents

Specific metabolic pathways of this compound in rodents have not been reported. However, based on its chemical structure, which features a lactone ring and a butyl side chain, several metabolic reactions can be predicted.

Predicted Metabolic Pathways

Phase I Metabolism:

-

Hydrolysis: The lactone ring is susceptible to hydrolysis, which would open the ring to form a carboxylic acid and an alcohol. This is a common metabolic pathway for lactone-containing compounds.

-

Oxidation: The butyl side chain can undergo oxidation at various positions, leading to the formation of hydroxylated metabolites. Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for such oxidative reactions.

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.

-

Sulfation: Similarly, sulfation of hydroxylated metabolites can occur, leading to the formation of sulfate conjugates.

Visualizations

Logical Workflow for a Rodent Pharmacokinetic Study of this compound

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathways of this compound.

Conclusion

While this compound shows considerable therapeutic promise, a significant knowledge gap exists regarding its pharmacokinetic and metabolic properties in preclinical models. The experimental frameworks and theoretical metabolic pathways presented in this guide offer a roadmap for future studies. Rigorous in vivo ADME studies in rodent models are imperative to elucidate the disposition of this compound, identify its major metabolites, and provide the necessary data to support its further development as a safe and effective therapeutic agent. Future research should focus on conducting definitive pharmacokinetic studies in both rats and mice to generate the quantitative data needed to fill the current void in the scientific literature.

References

- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic cleavage of frangufoline in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Species differences between rats and primates (humans and monkeys) in complex cleavage pathways of DS-8500a characterized by 14C-ADME studies in humans and monkeys after administration of two radiolabeled compounds and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Phthalides from Celery Seed Oil: A Technical Guide

Abstract

Celery (Apium graveolens L.) seed oil is a rich source of phthalides, a class of bioactive compounds responsible for its characteristic aroma and numerous pharmacological activities. These compounds, notably 3-n-butylphthalide (NBP), sedanolide, and sedanenolide, have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the key biological activities of these phthalides, focusing on their neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental methodologies, quantitative data from relevant studies, and diagrams of core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction: Key Phthalides in Celery Seed Oil

The essential oil extracted from celery seeds contains a variety of phytochemicals, with phthalides being among the most significant for their biological effects.[1][2] The primary phthalides of interest are:

-

3-n-butylphthalide (NBP): A extensively studied compound, particularly for its neuroprotective effects in the context of ischemic stroke.[3][4] It exists in dextrorotatory (d-), levorotatory (l-), and racemic (dl-) forms.

-

This compound: A major contributor to celery's aroma, this compound exhibits potent antioxidant, anti-inflammatory, and chemopreventive activities.[5][6][7]

-

Sedanenolide: Another key aromatic component, which has demonstrated notable antiadhesive properties against uropathogenic bacteria.[8][9]

This document will explore the mechanisms and quantitative effects of these compounds across several domains of biological activity.

Neuroprotective Activities of 3-n-butylphthalide (NBP)

NBP has been approved by the China Food and Drug Administration for the treatment of acute ischemic stroke, and its neuroprotective mechanisms are a primary area of research.[3] Its effects are multi-targeted, involving the mitigation of oxidative stress, regulation of apoptosis, and reduction of inflammation.[3][4]

Mechanism of Action: Modulation of Apoptosis via HIF-1α

Under conditions of oxidative stress, such as those induced by cerebral ischemia, NBP exerts a neuroprotective effect by modulating the mitochondrial apoptotic pathway. A key mechanism involves promoting the ubiquitination and subsequent degradation of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] In a stressed state, HIF-1α can bind to the promoters of pro-apoptotic genes like Bax and Bnip3, upregulating their expression and leading to apoptosis.[5] NBP intervenes by facilitating the ubiquitination of HIF-1α, marking it for proteasomal degradation. This downregulation of HIF-1α prevents the transcription of Bax and Bnip3, thereby inhibiting the apoptotic cascade, preserving mitochondrial membrane potential, and reducing caspase-3 activation.[5]

Attenuation of Mitochondrial Dysfunction

NBP also confers neuroprotection by directly enhancing mitochondrial function following an ischemic event, such as that modeled by oxygen-glucose deprivation (OGD).[10][11] Studies show NBP pretreatment prevents oxidative damage by increasing the activity of superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[10][11] Furthermore, it helps preserve the mitochondrial membrane potential and boosts the activity of mitochondrial respiratory chain complexes I, II, and IV, as well as ATPase.[11] This is partly achieved through the activation of the AMPK/PGC-1α signaling pathway, which promotes mitochondrial biogenesis.[6]

Antioxidant and Cytoprotective Activities of this compound

This compound is a potent antioxidant that protects cells from oxidative damage through the activation of the KEAP1-NRF2 signaling pathway.[5][7]

Mechanism of Action: Activation of the NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, NRF2 is kept at low levels by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation. This compound acts as an activator of this pathway. It induces the nuclear translocation of NRF2, allowing it to bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[3][4] This leads to the upregulation of a suite of protective enzymes, including those involved in glutathione metabolism, which enhances the cell's capacity to neutralize ROS.[3][4] By activating this pathway, this compound pretreatment has been shown to attenuate ROS generation, prevent the loss of mitochondrial membrane potential, and inhibit caspase-3/7 activity in cells exposed to hydrogen peroxide.[3]

Anti-inflammatory and Anticancer Activities

Phthalides from celery seed oil exhibit a range of anti-inflammatory and anticancer properties, though mechanisms are still under active investigation.

-

Anti-inflammatory Activity: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical mediators of the inflammatory process.[6]

-

Anticancer and Chemopreventive Activity: Both 3-n-butylphthalide and this compound have demonstrated chemopreventive potential.[12] They induce the activity of the phase II detoxification enzyme glutathione S-transferase (GST) in mouse liver and intestinal mucosa.[1] This induction is correlated with a significant reduction in benzo[a]pyrene-induced tumor multiplicity.[1] this compound has also been found to inhibit topoisomerase-I and -II, enzymes crucial for DNA replication in cancer cells.[6]

-

Antiadhesive Activity: In the context of urinary tract infections, sedanenolide and the related phthalide Z-ligustilide have been identified as potent antiadhesive compounds. They inhibit the adhesion of uropathogenic E. coli to bladder cells, suggesting a potential role in preventing UTIs.[8]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of celery seed phthalides and extracts.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Target | Activity/Parameter | Value | Source |

|---|---|---|---|---|

| This compound | COX-1 & COX-2 | Inhibition | 250 pg/mL | [6] |

| this compound | Topoisomerase-I & -II | Inhibition | 100 µg/mL |[6] |

Table 2: Chemopreventive and Anticancer Activity

| Compound/Extract | Model/Cell Line | Parameter | Result | Source |

|---|---|---|---|---|

| 3-n-butylphthalide | Benzo[a]pyrene-induced tumors (mice) | Tumor Multiplicity Reduction | ~67% | [1] |

| This compound | Benzo[a]pyrene-induced tumors (mice) | Tumor Multiplicity Reduction | ~83% | [1] |

| Celery Seed Oil (from irradiated seeds) | A549 (Lung Cancer) | IC₅₀ | 145 µg/mL | [13] |

| Celery Seed Oil (from irradiated seeds) | MCF-7 (Breast Cancer) | IC₅₀ | 124 µg/mL |[13] |

Table 3: Antiadhesive Activity

| Compound/Extract | Target | Parameter | Value | Source |

|---|---|---|---|---|

| Sedanenolide | Uropathogenic E. coli adhesion to T24 cells | IC₅₀ | 790 µM | [8] |

| Z-ligustilide | Uropathogenic E. coli adhesion to T24 cells | IC₅₀ | 611 µM | [8] |

| Celery Acetone Extract | Uropathogenic E. coli adhesion to T24 cells | IC₅₀ | 85 µg/mL |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

Phthalide Extraction and Isolation from Celery Seeds

This protocol describes a general method for obtaining a phthalide-enriched fraction from celery seed oil.

-

Material Preparation: Grind whole celery seeds (Apium graveolens) to a coarse powder.

-

Hydrodistillation: Subject the ground seeds to hydrodistillation for approximately 6 hours using a Clevenger-type apparatus to extract the crude essential oil.[8]

-

Solvent Partitioning: Partition the crude oil against an aqueous polar solvent, such as 65% ethanol. Mix vigorously and allow the layers to separate. The upper, non-polar layer will be rich in terpenes like limonene, while the lower, aqueous ethanol layer will contain the more polar phthalides.

-

Secondary Extraction: Extract the lower phthalide-rich layer with a non-polar solvent like ethyl acetate or ethylene dichloride to move the phthalides back into an organic phase.

-

Solvent Removal: Concentrate the resulting organic phase under reduced pressure using a rotary evaporator to yield a phthalide-enriched oleoresin.

-

Fractional Distillation: For higher purity, subject the oleoresin to fractional distillation under high vacuum (0.1-1.0 mm Hg) to separate the phthalide fraction based on boiling point.

-

Analysis: Confirm the purity and composition of the fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol assesses the neuroprotective effects of NBP on neuronal cells under ischemic conditions.[11][14]

-

Cell Culture: Culture PC12 neuronal cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO₂.

-

Pretreatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). Once confluent, replace the medium with fresh medium containing 10 µmol/L NBP or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[14]

-

Oxygen-Glucose Deprivation (OGD): After pretreatment, wash the cells with glucose-free DMEM. Place the cells in an anaerobic chamber with a hypoxic atmosphere (e.g., 95% N₂, 5% CO₂) and incubate in glucose-free DMEM for 8 hours at 37°C.[14] Control cells remain in normal oxygenated, glucose-containing DMEM.

-

Reperfusion (Optional): For OGD/R models, after the OGD period, replace the medium with normal glucose-containing DMEM and return the cells to normoxic conditions for a specified period (e.g., 12-24 hours).

-

Endpoint Analysis:

-

Cell Viability: Measure using an MTT assay. Add MTT solution (e.g., 0.5 mg/mL) to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and read absorbance at ~570 nm.[14]

-

Apoptosis: Quantify using a TUNEL assay or by measuring caspase-3 activity with a fluorometric substrate assay.[14]

-

Oxidative Stress: Measure intracellular ROS using a fluorescent probe like DCFH-DA. Measure SOD activity and MDA levels using commercially available colorimetric assay kits.[11]

-

Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.[11]

-

In Vitro COX Inhibition Assay

This protocol determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

-

Enzyme Source:

-

COX-1: Human platelets are a common source. Prepare washed human platelets from whole blood.

-

COX-2: Use a cell line that expresses COX-2 upon stimulation, such as A549 cells or RAW 264.7 macrophages. Induce COX-2 expression by treating cells with an inflammatory stimulus like lipopolysaccharide (LPS, 1 µg/mL) or Interleukin-1β (IL-1β) for 12-24 hours.

-

-

Inhibition Assay:

-

In a 96-well plate, add the enzyme source (platelets or induced cells).

-

Add various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control and a positive control inhibitor (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (e.g., 10-30 µM).

-

Reaction Termination & Measurement: Stop the reaction after a short incubation (e.g., 10-20 minutes). Measure the product of the reaction.

-

For COX-1 (platelets), measure Thromboxane B2 (TXB₂) production.

-

For COX-2 (induced cells), measure Prostaglandin E2 (PGE₂) production.

-

Quantification is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TXB₂ or PGE₂.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The phthalides found in celery seed oil, particularly 3-n-butylphthalide and this compound, represent a promising class of natural compounds with significant therapeutic potential. Their multi-target activity in neuroprotection, combined with potent antioxidant, anti-inflammatory, and anticancer effects, makes them compelling candidates for drug development. The detailed mechanisms, particularly the modulation of key signaling pathways like HIF-1α and NRF2, provide a solid foundation for targeted research. Future work should focus on elucidating the structure-activity relationships among different phthalide derivatives, conducting more extensive preclinical and clinical trials to validate their efficacy and safety, and developing optimized extraction and purification techniques to ensure a consistent and high-quality supply for pharmaceutical applications. The data and protocols presented in this guide serve as a comprehensive resource to support and accelerate these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-n-butylphthalide improves cerebral ischemia/reperfusion injury by regulating neuronal mitochondrial biogenesis via AMPK/PGC-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery ( Apium graveolens L.) Seeds [journal.pan.olsztyn.pl]

- 9. cftri.res.in [cftri.res.in]

- 10. A Process For The Preparation Of Phthalides From Celery Seed Oil [quickcompany.in]

- 11. researchgate.net [researchgate.net]

- 12. DL-3-n-butylphthalide promotes dendrite development in cortical neurons subjected to oxygen-glucose deprivation/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicology Profile of Sedanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As with any bioactive compound, a thorough understanding of its toxicology profile is paramount for safe and effective therapeutic development. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound, with a focus on its in vitro and in vivo effects, genotoxicity, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Introduction

This compound (3-butyl-3a,4,5,6-tetrahydro-1(3H)-isobenzofuranone) is a key contributor to the characteristic aroma of celery.[1] Beyond its sensory properties, research has indicated its potential as a chemopreventive agent and its ability to modulate inflammatory pathways.[2] This guide synthesizes the available toxicological data on this compound to support further investigation and development.

In Vitro Toxicity

Cytotoxicity

Studies on the cytotoxic effects of this compound have been conducted on various cell lines, primarily focusing on liver and intestinal cells due to the oral route of exposure.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Concentration Range | Exposure Time | Observed Effects | Citation(s) |

| HepG2 (Human Hepatocellular Carcinoma) | Cell Viability | 7-500 µM | 24 hours | No effect on viability. | [3] |

| HepG2 (Human Hepatocellular Carcinoma) | Cell Viability | 500 µM | 24 hours (followed by 72 hours in this compound-free medium) | Decrease in cell viability. | [3] |

| CaCo-2 (Human Colorectal Adenocarcinoma) | Cell Viability | 7-500 µM | 24 hours | No effect on viability. | [3] |

| Normal Mammalian Cells | Not specified | Not specified | Not specified | No cytotoxicity reported. | [2] |

Genotoxicity

The genotoxic potential of this compound has been assessed using the comet assay, which detects DNA strand breaks.

Table 2: In Vitro Genotoxicity of this compound

| Cell Line | Assay Type | Concentration | Exposure Time | Observed Effects | Citation(s) |

| HepG2 (Human Hepatocellular Carcinoma) | Comet Assay | 500 µM | 24 hours | Significant increase in DNA strand breaks. | [3] |

| CaCo-2 (Human Colorectal Adenocarcinoma) | Comet Assay | 500 µM | 24 hours | No significant increase in DNA strand breaks. | [3] |

In Vivo Toxicity

To date, no dedicated acute oral toxicity studies determining the LD50 of isolated this compound have been identified in the public domain. Toxicological data for in vivo effects are derived from studies on celery seed extracts, which contain this compound as a component.

A 28-day sub-chronic toxicity study in rats using an alcoholic extract of celery seed (A-CSE) showed no significant toxicological effects at doses up to 5,000 mg/kg per day. Observed changes, such as slight increases in liver weight at the highest dose, were not accompanied by microscopic changes and were considered not toxicologically significant. All animals survived the treatment period without visible signs of toxicity.

Pharmacokinetics (ADME)

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound. Further research is required to characterize its pharmacokinetic profile.

Mechanism of Action in Toxicity

The primary mechanism of action of this compound relevant to toxicology appears to be its interaction with cellular stress response pathways.

NRF2 Signaling Pathway

This compound has been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Under normal conditions, NRF2 is kept inactive in the cytoplasm by KEAP1. Upon exposure to oxidative stress or electrophiles like this compound, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This pathway is generally considered protective; however, its chronic activation can have complex and context-dependent effects.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

In Vitro Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Discussion and Future Directions

The available data suggests that this compound has a relatively low in vitro toxicity profile at concentrations up to 500 µM in short-term exposure. However, prolonged exposure or exposure at higher concentrations may lead to cytotoxicity and genotoxicity, particularly in liver cells. The lack of in vivo acute toxicity data for pure this compound is a significant knowledge gap that needs to be addressed to establish a complete safety profile. Furthermore, comprehensive ADME studies are crucial to understand its bioavailability, metabolic fate, and potential for accumulation. The activation of the NRF2 pathway by this compound is a key mechanistic insight, suggesting a potential for both protective and adaptive responses that warrant further investigation in the context of toxicology.

Future research should prioritize:

-

Determination of the acute oral LD50 of purified this compound in rodent models.

-

Comprehensive pharmacokinetic (ADME) studies of this compound.

-

Further investigation into the mechanisms of this compound-induced genotoxicity in HepG2 cells.

-

Long-term in vivo toxicity studies with purified this compound to assess potential for chronic toxicity.

Conclusion

This technical guide provides a summary of the current understanding of the toxicology of this compound. While in vitro studies suggest a relatively low toxicity, the lack of robust in vivo and pharmacokinetic data necessitates a cautious approach to its therapeutic development. The information presented herein should serve as a foundation for further research to fully elucidate the safety profile of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, a natural phthalide from celery seed oil: effect on hydrogen peroxide and tert-butyl hydroperoxide-induced toxicity in HepG2 and CaCo-2 human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Sedanolide for Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in celery (Apium graveolens) and other Apiaceae family plants, has garnered interest for its potential therapeutic properties.[1] This technical guide provides an in-depth overview of the initial screening of this compound for its antimicrobial activity. The document outlines common experimental protocols, summarizes available quantitative data on related compounds, and visualizes potential mechanisms of action based on current research on phthalides and their derivatives. While specific antimicrobial data for isolated this compound is limited in publicly available literature, this guide leverages data from closely related phthalides and essential oils rich in these compounds to provide a foundational understanding for researchers initiating studies in this area.

Data Presentation: Antimicrobial Activity of Phthalides and Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of compounds structurally related to this compound and essential oils containing significant amounts of phthalides. This data provides an initial indication of the potential antimicrobial spectrum and potency. It is crucial to note that these values are not for isolated this compound and should be used as a preliminary reference for experimental design.

| Compound/Extract | Test Organism | MIC | Reference |

| Phthalimide Derivative | Staphylococcus aureus | 128 µg/mL | [2] |

| Pseudomonas aeruginosa | 128 µg/mL | [2] | |

| Candida tropicalis | 128 µg/mL | [2] | |

| Candida albicans | 128 µg/mL | [2] | |

| Apium graveolens Leaf Essential Oil | Bacillus subtilis | 0.125% (v/v) | |

| Staphylococcus aureus | 0.25% (v/v) | ||

| Escherichia coli | 0.5% (v/v) | ||

| Candida albicans | 0.125% (v/v) | ||

| Phthalide Derivative (Compound 3) | Staphylococcus aureus | 16 µg/mL | [3] |

| Escherichia coli | 64 µg/mL | [3] | |

| Enterococcus faecium (VRE) | 128 µg/mL | [3] |

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results in antimicrobial screening. The following are standard protocols for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Resazurin solution (for viability indication)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the culture broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Add a standardized microbial inoculum to each well, ensuring the final volume and cell concentration are consistent.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (broth only) on each plate.

-

Seal the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

-

Optionally, add a viability indicator like resazurin to each well and incubate for a short period. A color change indicates viable cells.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the test compound through an agar medium.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper discs (6 mm diameter)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound solution of known concentration

-

Positive control (disc with a standard antibiotic)

-

Negative control (disc with solvent only)

-

Sterile swabs

Procedure:

-

Using a sterile swab, uniformly streak the standardized microbial inoculum over the entire surface of the agar plate to create a lawn of bacteria.

-

Aseptically place paper discs impregnated with a known concentration of this compound onto the agar surface.

-

Place positive and negative control discs on the same plate for comparison.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the initial antimicrobial screening of this compound.

Proposed Antibacterial Mechanism of Action

Based on studies of related phthalides, a potential antibacterial mechanism involves disruption of the bacterial cell envelope.

Caption: Proposed antibacterial action of phthalides via cell envelope disruption.

Proposed Antifungal Mechanism of Action

The antifungal activity of some phthalide-related compounds has been linked to the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.

Caption: Proposed antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

The initial screening of this compound for antimicrobial activity presents a promising area of research. While direct quantitative data for the isolated compound is not yet widely available, evidence from related phthalides and essential oils suggests potential antibacterial and antifungal properties. The provided experimental protocols offer a standardized approach for researchers to conduct their own investigations. The proposed mechanisms of action, involving disruption of the cell envelope in bacteria and inhibition of ergosterol synthesis in fungi, provide a logical framework for further mechanistic studies. Future research should focus on determining the precise MIC values of purified this compound against a broad panel of clinically relevant microorganisms and elucidating the specific molecular targets to validate and expand upon the proposed mechanisms.

References

- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Sedanolide from Celery (Apium graveolens)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a phthalide found in celery (Apium graveolens), is a compound of significant interest due to its characteristic aroma and potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Traditional extraction methods for this compound can be time-consuming and may result in lower yields. Ultrasound-Assisted Extraction (UAE) presents a modern, efficient, and green alternative for the isolation of bioactive compounds from plant materials.[2] This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing mass transfer and solvent penetration, which can lead to higher extraction yields in shorter times with reduced solvent consumption.[2][3][4]

These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from celery seeds, along with comparative data from various extraction methodologies.

Data Presentation: Comparison of Extraction Methods and Parameters

The following tables summarize quantitative data from studies on the extraction of compounds from celery, including essential oils rich in this compound, and general bioactive compounds. While not all studies quantify this compound directly, the data provides valuable insights into the efficiency of UAE.

Table 1: Comparison of UAE and Maceration for Celery Powder Extraction [5]

| Extraction Method | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Time (min) | Frequency (kHz) | Extract Yield (%) |

| UAE | 70% Ethanol | 1:20 (g/mL) | 25 | 30 | 42 | 35.00 |

| UAE | Water | 1:20 (g/mL) | 25 | 30 | 42 | 17.40 |

| Maceration | 70% Ethanol | 1:20 (g/mL) | Room Temp. | - | N/A | 31.10 |

| Maceration | Water | 1:20 (g/mL) | Room Temp. | - | N/A | 15.00 |

Table 2: Optimized UAE Parameters for Celery Seed Essential Oil [3][4]

| Parameter | Optimized Value |

| Plant Material | Celery Seeds |

| Water Content | 700 mL per 100 g of seeds |

| Sonication Time | 50 minutes |

| Power Control Amplitude | 60% |

| Pulse Range | 0.5 (0.5s on, 0.5s off) |

| Resulting Essential Oil Yield | 2.15 ± 0.032 g/100 g of seeds |

Note: Supercritical fluid extraction (SFE) has also been shown to be highly effective, yielding extracts with over 70% this compound content.[6]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound-Rich Essential Oil from Celery Seeds

This protocol is based on optimized conditions for obtaining a high yield of essential oil from celery seeds, which is a primary source of this compound.[3][4]

Materials and Equipment:

-

Dried celery seeds, finely powdered

-

Distilled water

-

Ultrasonic bath or probe sonicator with adjustable power and pulse settings

-

Extraction vessel (e.g., beaker or flask)

-

Hydrodistillation apparatus (e.g., Clevenger-type)

-

Analytical balance

-

Filtration system (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator (optional, for solvent removal if a co-solvent is used)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Sample Preparation: Weigh 100 g of finely powdered dried celery seeds.

-

Sonication:

-

Place the powdered celery seeds into an appropriate extraction vessel.

-

Add 700 mL of distilled water.

-

Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

-

Set the ultrasonic parameters as follows:

-

Power Control Amplitude: 60%

-

Pulse Range: 0.5 (e.g., 0.5 seconds on, 0.5 seconds off)

-

Sonication Time: 50 minutes

-

-

-

Hydrodistillation:

-

Immediately after sonication, transfer the entire slurry to a hydrodistillation apparatus.

-

Perform hydrodistillation for 3 hours to extract the essential oil.

-

-

Isolation and Drying:

-

Collect the essential oil from the condenser.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

-

Analysis:

-

Weigh the final essential oil to determine the yield.

-

Analyze the composition of the essential oil and quantify the this compound content using GC-MS.

-

Protocol 2: General Ultrasound-Assisted Extraction of Bioactive Compounds from Celery

This protocol provides a general method for extracting bioactive compounds, including phthalides like this compound, from celery powder using a common laboratory sonicator.[5]

Materials and Equipment:

-

Dried celery powder

-

70% Ethanol or distilled water

-

Ultrasonic bath (with fixed frequency is acceptable)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar (optional)

-

Filtration system (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) for analysis

Procedure:

-

Sample Preparation: Weigh 10 g of dried celery powder.

-

Extraction:

-

Place the celery powder into a 250 mL Erlenmeyer flask.

-

Add 200 mL of 70% ethanol (or distilled water).

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a temperature of 25 °C and a frequency of 42 kHz.

-

-

Filtration:

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

-

Solvent Removal:

-

Concentrate the filtered extract using a rotary evaporator at 40 °C to remove the ethanol. If water was used as the solvent, the extract can be freeze-dried.

-

-

Analysis:

-

Determine the final yield of the dried extract.

-

Quantify the this compound content in the extract using HPLC-UV or HPLC-MS.

-

Visualizations

Caption: Experimental workflow for Ultrasound-Assisted Extraction of this compound.

Caption: Logical relationship of UAE parameters influencing this compound extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Sedanolide in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in certain plants of the Apiaceae family, is a significant contributor to the characteristic aroma of celery and is increasingly recognized for its potential therapeutic properties.[1][2] Accurate quantification of this compound in essential oils is crucial for quality control, standardization of products, and for research into its pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[3][4]

Data Presentation